molecular formula C14H25NO11 B561712 Gal-alpha1,3-GalNAc CAS No. 60283-31-0

Gal-alpha1,3-GalNAc

Cat. No.: B561712
CAS No.: 60283-31-0
M. Wt: 383.35
InChI Key: HMQPEDMEOBLSQB-HJZACBRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gal-alpha1,3-GalNAc is an amino disaccharide consisting of N-acetylgalactosamine having an alpha-D-galactosyl residue at the 3-position . It is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .


Synthesis Analysis

The synthesis of this compound involves enzymatic processes. For instance, a glycopolypeptide carrying the beta-D-Gal- (1–>3)-alpha-D-GalNAc unit was synthesized through three steps: enzymatic synthesis of p-nitrophenyl disaccharide glycoside, reduction of the p-nitrophenyl group, and coupling of the amino group with the carboxyl group of poly (L-glutamic acid)s .


Molecular Structure Analysis

The molecular formula of this compound is C14H25NO11 . Its molecular weight is 383.35 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,5-dihydroxy-6- (hydroxymethyl)-4- [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .


Chemical Reactions Analysis

The α-1,3-galactosyltransferase (α1,3GT) gene named GGTA1 is present in all mammals, but in humans, apes, and Old World Monkeys, it is inactivated by frame-shift mutations that truncate the expressed protein and abolish its catalytic activity . α1,3GT catalyzes the transfer of a galactose residue with an α-1,3 linkage, on terminal lactosaminide (Gal-β-1,4-GlcNAc-R) disaccharide on glycoproteins and glycolipids, generating terminal α-Gal .


Physical and Chemical Properties Analysis

This compound is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .

Scientific Research Applications

  • Glycosyltransferase Enzyme Modeling : Gal-alpha1,3-GalNAc is a key structure in several oligosaccharide antigens, including blood groups A and B. Molecular modeling of glycosyltransferases involved in the biosynthesis of these antigens suggests common structural features among these enzymes, which aids in understanding their substrate and donor recognition (Heissigerová et al., 2003).

  • Substrate Specificity Studies : Research on alpha1,3galactosyltransferase, an enzyme that synthesizes glycoconjugates containing Galalpha1,3Gal, has revealed insights into its substrate specificity. This understanding is valuable for producing compounds to investigate the binding site of anti-Gal and other proteins with a Galalpha1,3Gal binding site (Stults et al., 1999).

  • Galactosyltransferase Enzyme Characterization : A study on alpha1,3 galactosyltransferases from various species including the characterization of conserved cysteine residues, contributes to understanding the enzyme's structure and function within the alpha1,3 Gal(NAc)Ts enzyme family (Shetterly et al., 2001).

  • Genetic Analysis of Glycohydrolases : The human alpha-N-acetylgalactosaminidase gene, involved in cleaving alpha-N-acetylgalactosaminyl moieties in glycoconjugates, shows significant homology with the alpha-galactosidase A gene, suggesting evolutionary relatedness and a common ancestral gene (Wang & Desnick, 1991).

  • Investigation into O-glycan Synthesis : Studies on synthetic O-glycopeptides containing GalNAc residues have shed light on the activity of O-glycan core 1 UDPgalactose:N-acetyl-alpha-galactosaminyl-R beta 3-galactosyltransferase. This contributes to understanding the control of mucin synthesis in different biological systems (Brockhausen et al., 1990).

  • Research on Glycohydrolase Enzymes : The characterization of human alpha-N-acetylgalactosaminidase, a glycohydrolase enzyme, and its role in Schindler disease provides insights into its biochemical properties and genetic basis (Wang, Bishop, & Desnick, 1990).

  • Lectin Binding Studies : The binding site of a GalNAc alpha 1-specific lectin has been studied, revealing its specificity for certain oligosaccharides and glycoconjugates. This is useful for detecting GalNAc alpha 1-containing glycoconjugates (Wu et al., 1995).

  • Xenotransplantation Research : In swine-to-human xenotransplantation, strategies to reduce or eliminate the Galactose-alpha1,3-Galactose epitope, biosynthesized by alpha1,3-galactosyltransferase, are crucial to avoid hyperacute rejection. Gene transfection of various glycosyltransferases against alpha1,3GT is a promising approach (Miyagawa et al., 1999).

  • Bioconjugation Studies : Research into mutant glycosyltransferases has enabled the transfer of modified sugars with chemical handles to LacNAc, facilitating the detection of glycan residues on glycoconjugates. This has applications in bioconjugation and detection (Pasek et al., 2009).

  • Cancer Immunotherapy : The alpha-gal epitope and anti-Gal antibody interaction has potential applications in xenotransplantation and cancer immunotherapy. This research explores the use of the alpha-gal epitope in targeting autologous tumor vaccines (Galili, 2005).

  • Sialyltransferase Gene Family : The study of Gal beta 1,3(4)GlcNAc alpha 2,3-sialyltransferase, a part of the sialyltransferase gene family, contributes to understanding the structural and functional aspects of glycosylation enzymes (Wen et al., 1992).

Mechanism of Action

Target of Action

Gal-alpha1,3-GalNAc, also known as alpha gal and the Galili antigen, is a carbohydrate found in most mammalian cell membranes . It primarily targets the immune system, specifically the production of xenoreactive immunoglobulin M (IgM) antibodies . These antibodies recognize this compound as a foreign body, leading to organ rejection after transplantation .

Mode of Action

The interaction of this compound with its targets is complex. In humans and recent Old World primates, the gene for the enzyme alpha-1,3-galactosyltransferase, which is essential for the synthesis of this compound, has been inactivated . The immune system recognizes it as a foreign body and produces xenoreactive immunoglobulin M (IgM) antibodies .

Biochemical Pathways

The this compound is involved in the GalNAc-T Activation (GALA) pathway . The enzymes GALNTs add GalNAc sugar to Ser and Thr residues, forming the Tn glycan . GALNTs are activated by trafficking from Golgi to ER, a process driven by the Src kinase and negatively regulated by ERK8 . This GALNTs activation (aka GALA) pathway induces high Tn levels and is a key driver of liver tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound-conjugated small-interfering ribonucleic acids (siRNAs) are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life, analyzed in the form of the antisense strand, driven by redistribution from tissue (weeks) . The clinical plasma pharmacokinetics of this compound-siRNAs are approximately dose proportional and similar between chemical stabilizing methods .

Result of Action

The result of this compound’s action is multifaceted. On one hand, IgM and IgG antibodies have been found to confer protection against pathogens . On the other hand, the IgE-response to this compound is detrimental and causes severe reactions upon exposure to mammalian meat and other products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, recent studies show increasing evidence that an allergy to this compound may be induced by the bite of the lone star tick (Amblyomma americanum) in North America and the castor bean tick (Ixodes ricinus) in Sweden .

Future Directions

Future research directions include a better understanding of the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be summarized . The tick saliva has been shown to contain proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which is capable of stimulating an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the oligosaccharide α-Gal .

Biochemical Analysis

Biochemical Properties

Gal-alpha1,3-GalNAc is involved in several biochemical reactions, particularly in the context of glycosylation. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. One notable enzyme is the glycosynthase BgaC/Glu233Gly, which is used to enzymatically synthesize this compound in high yields . This compound also interacts with proteins such as galectin-1 and galectin-3. These interactions lead to tumor cell aggregation and promote cancer metastasis and T-cell apoptosis in epithelial tissue . The nature of these interactions is primarily based on the binding affinity between this compound and the carbohydrate recognition domains of galectins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it is presented on the cell surface and interacts with galectins, leading to cell aggregation and metastasis . This compound influences cell signaling pathways by binding to galectin-3, which can modulate cell adhesion, migration, and apoptosis. Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival. It also impacts cellular metabolism by influencing the glycosylation patterns of proteins, which can affect their stability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as galectins. These interactions are mediated by the carbohydrate recognition domains of galectins, which recognize and bind to the this compound structure . This binding can inhibit or activate various signaling pathways, leading to changes in gene expression and cellular behavior. For example, the binding of this compound to galectin-3 can inhibit its interaction with other glycoproteins, thereby modulating cell adhesion and migration. Additionally, this compound can influence enzyme activity by acting as a substrate or inhibitor in glycosylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be enzymatically synthesized and coupled to proteins for binding studies . Over time, the binding efficiency of this compound to galectins can be affected by the density and multivalency of the glycan presentation. Long-term effects on cellular function include changes in cell adhesion, migration, and apoptosis, which are influenced by the stability and degradation of this compound in the cellular environment.

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPEDMEOBLSQB-HJZACBRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.